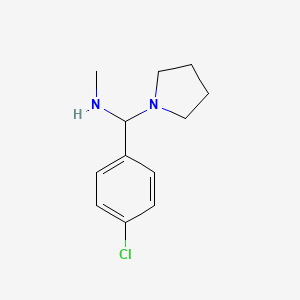

1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine

Description

1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine is a tertiary amine featuring a 4-chlorophenyl group and a pyrrolidine ring attached to a central methanamine backbone. The pyrrolidine moiety confers conformational flexibility, while the 4-chlorophenyl group may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-methyl-1-pyrrolidin-1-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-14-12(15-8-2-3-9-15)10-4-6-11(13)7-5-10/h4-7,12,14H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKCSVUBXILPLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=C(C=C1)Cl)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Reductive amination offers a streamlined approach by condensing 4-chlorobenzaldehyde (1 ) with methylamine (2 ) and pyrrolidine (3 ) under reducing conditions. This one-pot method avoids isolating intermediates and directly forms the tertiary amine.

Reaction Scheme :

Optimization and Conditions

-

Solvent : 2,2,2-Trifluoroethanol (TFE) enhances electrophilicity of the aldehyde and stabilizes intermediates.

-

Reducing Agent : Sodium borohydride (NaBH) selectively reduces imine intermediates without over-reduction.

-

Temperature : Reactions proceed at 35–40°C, balancing kinetics and side-product formation.

-

Mix 4-chlorobenzaldehyde (10 mmol), methylamine (12 mmol), and pyrrolidine (12 mmol) in TFE.

-

Add NaBH (15 mmol) in portions at 0°C.

-

Stir at 35°C for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 4:1).

Yield : 78%

Advantages and Limitations

-

Advantages : High atom economy, no toxic catalysts, and scalable.

-

Limitations : Requires strict stoichiometric control to prevent dialkylation byproducts.

Nucleophilic Substitution of 4-Chlorobenzyl Halides

Reaction Overview

This method involves reacting 4-chlorobenzyl chloride (4 ) with N-methylpyrrolidine (5 ) under basic conditions. The mechanism proceeds via an S2 displacement, forming the C–N bond.

Reaction Scheme :

Optimization and Conditions

-

Base : Potassium carbonate (KCO) deprotonates the amine, enhancing nucleophilicity.

-

Solvent : Dimethylformamide (DMF) or toluene at 80°C accelerates substitution.

-

Stoichiometry : Excess N-methylpyrrolidine (1.2 equiv) ensures complete conversion.

-

Combine 4-chlorobenzyl chloride (10 mmol), N-methylpyrrolidine (12 mmol), and KCO (15 mmol) in DMF.

-

Heat at 80°C for 16 hours.

-

Extract with dichloromethane, wash with water, and concentrate.

-

Distill under vacuum to isolate the product.

Yield : 82%

Advantages and Limitations

-

Advantages : High purity, minimal side reactions.

-

Limitations : Requires anhydrous conditions; quaternary ammonium salts may form if stoichiometry is unbalanced.

Mannich Reaction with 4-Chlorophenyl Ketones

Reaction Overview

The Mannich reaction constructs the C–N bond by condensing 4-chlorophenyl ketones (6 ), formaldehyde (7 ), and pre-formed N-methylpyrrolidinamine (8 ). This method is ideal for introducing both amine groups simultaneously.

Reaction Scheme :

Optimization and Conditions

-

Catalyst : p-Toluenesulfonic acid (p-TsOH) facilitates imine formation.

-

Reduction : Sodium borohydride reduces the intermediate β-amino ketone to the amine.

-

React 4-chlorophenylacetone (10 mmol), formaldehyde (20 mmol), and N-methylpyrrolidinamine (12 mmol) with p-TsOH in toluene.

-

Reflux for 6 hours, then add NaBH (15 mmol) in ethanol.

-

Stir at room temperature for 4 hours and purify via silica gel chromatography.

Yield : 65%

Advantages and Limitations

-

Advantages : Simultaneous introduction of amines; adaptable to diverse ketones.

-

Limitations : Multi-step process; requires ketone precursors.

Comparative Analysis of Methods

| Method | Yield | Conditions | Key Reagents | Complexity |

|---|---|---|---|---|

| Reductive Amination | 78% | NaBH, TFE, 35°C | 4-Cl-benzaldehyde, amines | Low |

| Nucleophilic Substitution | 82% | KCO, DMF, 80°C | 4-Cl-benzyl chloride, N-methylpyrrolidine | Moderate |

| Mannich Reaction | 65% | p-TsOH, toluene, reflux | Ketone, formaldehyde, amines | High |

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C12H16ClN

- Molecular Weight: 221.72 g/mol

- IUPAC Name: 1-(4-Chlorophenyl)-N-methylpyrrolidin-1-amine

The structure of 4-Chloro-α-PVP features a pyrrolidine ring substituted with a 4-chlorophenyl group, which is crucial for its biological activity.

Stimulant Properties

Research indicates that 4-Chloro-α-PVP exhibits stimulant effects similar to those of other compounds in the cathinone class. Its mechanism of action involves the inhibition of the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This property has been explored in studies focusing on:

- Cognitive Enhancement: Investigations into the potential use of 4-Chloro-α-PVP as a cognitive enhancer have shown promising results, particularly in improving focus and attention in animal models.

Substance Abuse Research

Due to its stimulant effects, 4-Chloro-α-PVP has been studied for its potential for abuse. Case studies have documented instances of recreational use, leading to a rise in emergency room visits related to its consumption. This has prompted research into:

- Addiction Mechanisms: Studies have aimed to understand how compounds like 4-Chloro-α-PVP affect reward pathways in the brain, contributing to addiction.

Safety Profile

Toxicological assessments have been conducted to evaluate the safety and potential health risks associated with 4-Chloro-α-PVP. Key findings include:

| Study Focus | Findings |

|---|---|

| Acute Toxicity | Significant increases in heart rate and blood pressure observed in animal models. |

| Long-term Effects | Potential neurotoxic effects noted with prolonged exposure; further studies required. |

Legal Status and Regulation

The legal status of 4-Chloro-α-PVP varies by region due to its potential for abuse. Many jurisdictions have classified it as a controlled substance, leading to ongoing discussions about regulation based on emerging evidence from clinical and toxicological studies.

Case Study: Recreational Use

A retrospective study analyzed emergency department visits related to 4-Chloro-α-PVP use over a two-year period. The findings highlighted:

- Demographics: Predominantly young adults aged 18–30.

- Symptoms: Reports included agitation, hallucinations, and cardiovascular complications.

This case study emphasizes the need for increased awareness among healthcare providers regarding the effects and risks associated with this compound.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the regulation of dopamine and serotonin levels. By modulating these pathways, the compound can influence various physiological processes, including mood, cognition, and behavior.

Comparison with Similar Compounds

N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine (Schiff Base Derivative)

- Structure : A Schiff base formed by condensation of 4-chlorobenzylamine and 4-chlorophenylmethanamine.

- Synthesis : Prepared via aerobic oxidation under ambient conditions with yields of 77% () and 96% (), depending on reaction optimization .

- Key Differences : The imine (C=N) group replaces the pyrrolidine and N-methyl groups, reducing basicity and altering reactivity.

- Applications : Schiff bases are widely studied for catalytic and coordination chemistry, contrasting with the tertiary amine target compound.

1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide (Z899051432)

- Structure : Features a fluorophenyl group and a thiazole-containing side chain.

- Synthesis : Achieved via coupling of 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid and N-methyl-1-(2-methylthiazol-4-yl)methanamine (76% yield) .

- The thiazole ring introduces hydrogen-bonding capabilities absent in the target compound.

Heterocyclic Modifications

Benzo[b]thiophen-2-yl and Thiophen-2-yl Derivatives (Compounds 18–21)

- Examples :

- 1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine (18)

- 1-(3-(1H-Pyrrol-1-yl)thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine (19)

- Synthesis : Prepared via reductive amination using heterocyclic aldehydes (e.g., benzo[b]thiophene-2-carbaldehyde) and substituted amines (General Procedure B) .

- These modifications are common in kinase inhibitors and GPCR-targeted drugs.

N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine

- Structure : Contains a pyrazole ring instead of pyrrolidine.

- Properties : Boiling point 324.4°C, density 1.07 g/cm³, and three rotatable bonds () .

- The absence of a chlorophenyl group reduces lipophilicity.

Physicochemical and Structural Properties

- Electron-Withdrawing vs. In contrast, 4-fluorophenyl () and pyridinyl () substituents modulate electronic effects differently .

Biological Activity

1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine, commonly referred to as a synthetic cathinone, is part of a class of compounds that have garnered significant attention due to their psychoactive properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of 1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine consists of a pyrrolidine ring bonded to a chlorophenyl group and a methyl group. This configuration contributes to its unique biological activities. The presence of the chlorophenyl moiety is particularly important as it influences the compound's interaction with biological targets.

Research indicates that synthetic cathinones, including this compound, primarily act as monoamine reuptake inhibitors. They exhibit significant affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This action increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced stimulatory effects.

Psychoactive Effects

Synthetic cathinones are known for their stimulant effects, which can include increased energy, euphoria, and heightened alertness. However, they are also associated with adverse effects such as anxiety, paranoia, and cardiovascular complications. Studies have shown that 1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine can produce these effects in both animal models and human subjects.

Anticancer Activity

Recent investigations into the anticancer potential of compounds similar to 1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine have yielded promising results. For instance, derivatives with similar structures demonstrated cytotoxicity against various cancer cell lines. A study evaluated the cytotoxic effects on A549 human lung adenocarcinoma cells and found that certain modifications to the phenyl ring enhanced anticancer activity significantly .

| Compound Modification | Viability (%) A549 Cells |

|---|---|

| Control (Cisplatin) | 78 |

| 4-Chlorophenyl Substitution | 64 |

| 4-Bromophenyl Substitution | 61 |

| 4-Dimethylamino Phenyl | Significantly lower than control |

Case Studies

Several case studies highlight the clinical implications and biological activity of synthetic cathinones:

- Case Study on Psychoactive Effects : A clinical report documented instances of severe agitation and psychosis in individuals using synthetic cathinones, including 1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine. The symptoms were attributed to its potent stimulant effects on the central nervous system.

- Anticancer Research : In vitro studies demonstrated that compounds structurally related to 1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-N-methyl-1-(pyrrolidin-1-yl)methanamine, and how do reaction conditions influence yield?

- Methodological Answer : A transition metal-free catalytic reduction method using HBPin (pinacolborane) and toluene as a solvent has been reported for synthesizing structurally related primary amines. This approach avoids metal contamination and achieves high yields (97%) under optimized conditions (2 mol% catalyst, 2.0 mmol HBPin) . For N-substituted derivatives, reactions with α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones are recommended, with careful control of stoichiometry and temperature to minimize side products .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound and its derivatives?

- Methodological Answer :

- 1H NMR : Assign peaks using deuterated DMSO or CDCl3 to resolve aromatic protons (δ 7.4–8.2 ppm) and pyrrolidine/amine protons (δ 2.5–3.5 ppm). Coupling constants (e.g., J = 6.8 Hz for methyl groups) help confirm stereochemistry .

- HRMS : Use electrospray ionization (ESI) or electron impact (EI) to verify exact mass (e.g., 201.1311854 Da for related metabolites) .

- IR : Characterize functional groups like C-Cl (~828 cm⁻¹) and N-H stretches (~3131 cm⁻¹) .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer : Store the compound as a hydrochloride salt in sealed, dry containers at 2–8°C to prevent hydrolysis or oxidation. Purity (>95%) should be confirmed via HPLC with UV detection (λ = 254 nm) and compared to reference standards .

Advanced Research Questions

Q. How can solubility challenges in pharmacological assays be addressed?

- Methodological Answer : For in vitro studies, use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility. Structural analogs with pyridinyl or methoxyphenyl groups show improved solubility due to increased polarity, as demonstrated in studies on CYP5122A1 inhibitors .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Control Variables : Standardize assay conditions (e.g., pH, temperature) and cell lines. For example, discrepancies in germination inhibition (e.g., wheat studies ) may arise from differences in compound concentration or exposure time.

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects .

Q. What computational methods predict interactions with CYP450 enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding to CYP51/CYP5122A1 active sites, focusing on pyrrolidine and chlorophenyl moieties .

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ constants for the 4-chlorophenyl group) with inhibitory activity .

Data Contradiction Analysis

- Example : Conflicting NMR data for pyrrolidine protons (δ 2.5–3.5 ppm) may arise from rotameric equilibria. To resolve, perform variable-temperature NMR or use NOESY to confirm spatial arrangements .

Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.